molecular formula C58H73N7O17 B1665494 Anidulafungin CAS No. 166663-25-8

Anidulafungin

Katalognummer B1665494
CAS-Nummer: 166663-25-8
Molekulargewicht: 1140.2 g/mol
InChI-Schlüssel: JHVAMHSQVVQIOT-DJLNKZBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anidulafungin is an antifungal medicine used to treat fungal infections including candidemia (fungal infection in the blood), candida peritonitis and abscess (fungal infection in the stomach), esophageal candidiasis (fungal infection in the esophagus), and other fungal infections .


Synthesis Analysis

Anidulafungin is a semi-synthetic lipopeptide synthesized from fermentation products of Aspergillus nidulans . It is unique because it slowly degrades in humans, undergoing a process of biotransformation rather than being metabolized .


Molecular Structure Analysis

The molecular formula of Anidulafungin is C58H73N7O17 . Its average mass is 1140.237 Da .


Chemical Reactions Analysis

Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death .


Physical And Chemical Properties Analysis

Anidulafungin has a molecular weight of 1140.24 and is soluble in DMSO . It is not a clinically relevant substrate, inducer, or inhibitor of cytochrome P450 (CYP450) isoenzymes .

Wissenschaftliche Forschungsanwendungen

Treatment of Invasive Candidiasis

Anidulafungin has been used in the treatment of invasive candidiasis. It has been found to have several advantages over existing antifungals . However, its poor water solubility and burdensome route of administration (i.e., repeated, long-term intravenous infusions) have limited its practical use .

Development of Anidulafungin-Loaded Human Serum Albumin Nanoparticles

To overcome the limitations of Anidulafungin, researchers have developed anidulafungin-loaded Human Serum Albumin (HSA) nanoparticles . These nanoparticles have been found to increase both the solubility and antifungal efficacy of Anidulafungin .

In Vitro Activity Against Candida Species

In vitro testing of Anidulafungin nanoparticles revealed a stronger effect against Candida species . The Minimum Inhibitory Concentration (MIC) values were found to be 4- to 32-fold lower than Anidulafungin alone .

In Vivo Efficacy in Mice with Invasive Candidiasis

In mice infected with Candida and having invasive candidiasis, Anidulafungin nanoparticles were found to prolong survival time and reduce fungal burden in kidneys compared to equivalent concentrations of free drug .

Comparison with Other Antifungals

The in vitro activity of rezafungin appears comparable to Anidulafungin and caspofungin against most common Candida and Aspergillus species . Rezafungin showed higher susceptibility rates against C. glabrata .

Potential Clinical Application

The Anidulafungin nanoparticles developed have the potential to improve drug administration and therapeutic outcomes for individuals suffering from fungal diseases . This indicates its potent activity for potential clinical application .

Wirkmechanismus

Target of Action

This enzyme plays a crucial role in the synthesis of 1,3-β-D-glucan , a major component of the fungal cell wall .

Mode of Action

Anidulafungin inhibits the action of glucan synthase, thereby preventing the formation of 1,3-β-D-glucan . This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by anidulafungin is the synthesis of the fungal cell wall. By inhibiting glucan synthase, anidulafungin disrupts the production of 1,3-β-D-glucan, a key structural component of the cell wall . This disruption affects the cell wall’s integrity and stability, leading to cell death .

Pharmacokinetics

Anidulafungin exhibits reliable and safe dosing, with minimal variability in pharmacokinetics across patients with a wide spectrum of fungal infections . It is unique because it slowly degrades in humans, undergoing a process of biotransformation rather than being metabolized . Anidulafungin has an elimination half-life of 27 to 50 hours, and it is primarily excreted in the feces (approximately 30%) and less than 1% in urine .

Result of Action

The primary result of anidulafungin’s action is the death of fungal cells. By inhibiting the synthesis of 1,3-β-D-glucan, anidulafungin disrupts the fungal cell wall, leading to osmotic instability and cell death . This makes anidulafungin effective in the treatment of several types of Candida infections, including candidemia, intra-abdominal abscess, peritonitis, and esophageal candidiasis .

Action Environment

The efficacy and stability of anidulafungin can be influenced by various environmental factors. For instance, the presence of other drugs can potentially interact with anidulafungin, affecting its action. This suggests that anidulafungin has a strong action environment, making it a valuable asset in the management of serious and difficult-to-treat fungal infections .

Zukünftige Richtungen

Anidulafungin has shown potential in the treatment of viral diseases, in addition to its FDA-approved use as an antifungal . Further evaluation of the antiviral effects of echinocandins and their clinical importance for patients with infection of viruses is suggested .

Eigenschaften

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAMHSQVVQIOT-MFAJLEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 5.64e-02 g/L
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death.
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Anidulafungin

CAS RN

166663-25-8
Record name Anidulafungin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANIDULAFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anidulafungin
Reactant of Route 2
Reactant of Route 2
Anidulafungin
Reactant of Route 3
Reactant of Route 3
Anidulafungin
Reactant of Route 4
Anidulafungin
Reactant of Route 5
Anidulafungin
Reactant of Route 6
Anidulafungin

Q & A

Q1: What is the primary mechanism of action of Anidulafungin?

A1: Anidulafungin exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan [], a crucial component of the fungal cell wall. [, , , ]

Q2: How does the inhibition of 1,3-β-D-glucan synthesis impact fungal cells?

A2: The inhibition of 1,3-β-D-glucan synthesis weakens the structural integrity of the fungal cell wall, leading to cell lysis and death. [, ]

Q3: What is the molecular formula and weight of Anidulafungin?

A3: The molecular formula of Anidulafungin is C58H73N7O17, and its molecular weight is 1140.3 g/mol. []

Q4: How stable is Anidulafungin in solution?

A4: Anidulafungin exhibits slow, nonenzymatic chemical degradation in solution. []

Q5: How is Anidulafungin primarily metabolized and eliminated?

A5: Anidulafungin undergoes slow chemical degradation and is primarily eliminated through fecal excretion, predominantly as degradation products. [] Only a small fraction (10%) is eliminated as unchanged drug. []

Q6: Does renal or hepatic impairment affect Anidulafungin's pharmacokinetics?

A6: Due to its unique chemical degradation pathway, Anidulafungin's pharmacokinetics are not significantly altered by renal or hepatic impairment. []

Q7: What is the primary pharmacokinetic-pharmacodynamic (PK-PD) index that predicts the efficacy of Anidulafungin?

A7: Both the ratio of the area under the concentration-time curve from 0 to 24 h (AUC0-24) to the minimum inhibitory concentration (MIC) and the ratio of the maximum serum drug concentration (Cmax) to the MIC are strongly predictive of Anidulafungin's efficacy. []

Q8: How does Anidulafungin's in vitro activity compare to that of Fluconazole against Candida species?

A8: In vitro studies have shown that Anidulafungin has greater potency than Fluconazole against various Candida species, including those resistant to azoles. [, , ]

Q9: Has Anidulafungin demonstrated in vivo efficacy against Candida infections?

A9: Yes, Anidulafungin has demonstrated significant in vivo efficacy against Candida infections in various animal models, including a neutropenic murine model of disseminated candidiasis. [, , ]

Q10: What about Anidulafungin's activity against Aspergillus species?

A10: While Anidulafungin exhibits excellent in vitro activity against Aspergillus species, its in vivo activity is less pronounced. [, ] Studies suggest that it primarily reduces the angioinvasive potential of Aspergillus rather than demonstrating outright fungicidal activity. []

Q11: How does Anidulafungin perform against Candida biofilms compared to other antifungals?

A12: In a study comparing Anidulafungin to Liposomal Amphotericin B against Candida parapsilosis catheter infections using an antifungal-lock technique, Anidulafungin showed significantly higher activity. []

Q12: Have any resistance mechanisms to Anidulafungin been identified in Candida species?

A13: Yes, mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of 1,3-β-D-glucan synthase, have been linked to Anidulafungin resistance in Candida species. [, ]

Q13: Does Anidulafungin exhibit significant drug interactions?

A14: Anidulafungin is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system and undergoes chemical degradation, resulting in minimal clinically significant drug interactions. [, , ]

Q14: What are the challenges of delivering Anidulafungin to the central nervous system?

A15: Anidulafungin and micafungin concentrations in cerebrospinal fluid (CSF) are significantly lower than those in plasma, posing a challenge for treating central nervous system infections. [] The concentrations of these antifungals in CSF are often lower than the minimum inhibitory concentrations of many pathogenic Candida strains. []

Q15: Can Anidulafungin be used as a surrogate marker for Caspofungin susceptibility in Candida species?

A16: Research suggests that Anidulafungin can be used as a reliable surrogate marker to predict Caspofungin susceptibility in Candida species. [] This is particularly useful because of the high interlaboratory variation often observed in Caspofungin MIC values. []

Q16: What analytical methods are commonly used to measure Anidulafungin concentrations?

A17: High-performance liquid chromatography (HPLC) is a common method used to measure Anidulafungin concentrations in various matrices, including plasma, vitreous humor, and tissue samples. [, ]

Q17: Is Anidulafungin generally well-tolerated?

A18: Clinical trials and post-marketing surveillance indicate that Anidulafungin is generally well-tolerated in both adults and pediatric patients, with a favorable safety profile. [, , ]

Q18: What are some alternative antifungal agents in the echinocandin class?

A19: Caspofungin and Micafungin are other echinocandin antifungal agents with similar mechanisms of action to Anidulafungin. [] While their in vitro and in vivo activities may vary against certain Candida species, they provide alternative treatment options for invasive fungal infections. []

Q19: Has research explored the cost-effectiveness of Anidulafungin compared to other antifungals?

A20: A study in Turkey evaluating the cost-effectiveness of Anidulafungin versus Fluconazole for treating invasive candidiasis found that while Anidulafungin had a higher upfront cost, it was associated with longer life expectancy, making it potentially cost-effective from the perspective of the Turkish healthcare system. [] Another study in Italy also indicated potential cost savings when using Anidulafungin in place of other antifungals according to approved indications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.